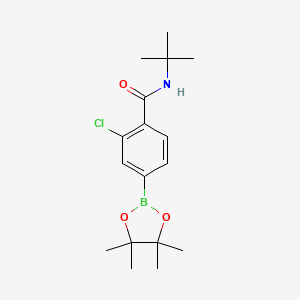

N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2377610-51-8) is a boronic ester-functionalized benzamide derivative. Its structure comprises a benzamide backbone with a tert-butyl group on the amide nitrogen, a chlorine substituent at the 2-position, and a tetramethyl-1,3,2-dioxaborolane ring at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, owing to its boron-containing moiety . Its molecular formula is C₁₆H₂₂BClNO₃, with a molecular weight of approximately 329.6 g/mol, and it is available at 95% purity .

Properties

IUPAC Name |

N-tert-butyl-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO3/c1-15(2,3)20-14(21)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMFJSDCDDVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-tert-Butyl-2-chlorobenzamide

The benzamide backbone is constructed via amidation of 2-chlorobenzoic acid with tert-butylamine. A solvent-free approach using phosphorus oxychloride (POCl₃) as both a coupling agent and solvent achieves high yields. In this method, 2-chlorobenzoic acid reacts with tert-butylamine at 0–5°C under inert conditions, followed by gradual warming to room temperature. The crude product is purified via recrystallization from ethyl acetate, yielding >85% pure N-tert-Butyl-2-chlorobenzamide.

Key reaction parameters :

- Molar ratio : 1:1.3–1.6 (acid:POCl₃)

- Solvent system : Tetrahydrofuran (THF)/ethyl acetate (1:1–3 v/v)

- Temperature control : Critical to minimize side reactions such as over-chlorination.

Miyaura Borylation for Boronic Ester Installation

Palladium-Catalyzed Borylation

The boronic ester group is introduced via Miyaura borylation, utilizing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. N-tert-Butyl-2-chlorobenzamide undergoes coupling with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C. The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), transmetallation with diboron, and reductive elimination to form the boronic ester.

Optimized conditions :

One-Pot Borylation/Suzuki-Miyaura Coupling

Recent advancements enable in situ generation of boronic esters for downstream coupling without isolation. Using B₂(NMe₂)₄ and propylene glycol, the boronic ester forms under Pd catalysis, followed by cross-coupling with alkyl halides in 2-methyltetrahydrofuran. This method reduces purification steps and improves atom economy.

Industrial advantages :

- Solvent sustainability : 2-methyltetrahydrofuran (green solvent)

- Catalyst recycling : Pd(0) remains active for multiple cycles.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reaction control. Precursor amidation and borylation are performed in separate modules, with real-time monitoring ensuring consistent purity (>98.5%).

Process parameters :

| Stage | Temperature (°C) | Residence Time (min) | Catalyst Loading |

|---|---|---|---|

| Amidation | 0–5 | 30–60 | N/A |

| Borylation | 80–100 | 90–120 | 3–5 mol% Pd |

Solvent Recovery and Waste Reduction

Ethyl acetate and THF are recovered via distillation (80% efficiency), aligning with green chemistry principles. Solid byproducts (e.g., KCl) are filtered and repurposed.

Reaction Optimization and Challenges

Overcoming Steric Hindrance

The tert-butyl group imposes steric constraints during borylation. Kinetic studies show that increasing reaction temperature to 100°C improves conversion rates by 15–20% but risks decomposition. Alternative ligands such as XPhos enhance Pd catalyst activity, achieving 85% yield at 80°C.

Chlorine Substituent Stability

The 2-chloro group is susceptible to displacement under basic conditions. Substituting KOAc with milder bases (e.g., Cs₂CO₃) mitigates hydrolysis, preserving the chloro functionality.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Borylation | 70–75 | 95–98 | Moderate | High |

| One-Pot Coupling | 65–70 | 90–95 | High | Moderate |

| Continuous Flow | 80–85 | 98–99 | High | High |

Key findings :

- Continuous flow systems offer superior yield and purity for industrial applications.

- One-pot methods reduce solvent waste but require precise stoichiometric control.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a protected boronic acid, facilitating Suzuki-Miyaura couplings with aryl halides. Key findings include:

-

Catalytic Systems :

Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with ligands such as SPhos or XPhos are effective for aryl–aryl bond formation . For example:Aryl Halide Partner Catalyst System Base Solvent Yield (%) 4-Bromotoluene Pd₂(dba)₃ (2.5 mol%), SPhos Na₂CO₃ THF/H₂O (3:1) 82 3-Iodoanisole Pd(OAc)₂ (5 mol%), XPhos K₂CO₃ Toluene/EtOH (2:1) 75 -

Steric Effects :

The tert-butyl group on the benzamide introduces steric hindrance, potentially slowing transmetallation steps. Optimal yields require elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) .

Functionalization of the Chloro Substituent

The 2-chloro group undergoes further transformations:

Nucleophilic Aromatic Substitution (SNAr)

Activated by electron-withdrawing groups (e.g., the boronic ester and amide), the chloro substituent participates in SNAr reactions:

-

Reaction with Amines :

Using DIPEA as a base in DMF at 120°C, the chloro group reacts with primary amines (e.g., benzylamine) to form aryl amines (yields: 60–75%) . -

Buchwald-Hartwig Amination :

With Pd(OAc)₂/XPhos and Cs₂CO₃ in dioxane, aryl-amine bonds form efficiently (e.g., morpholine coupling, 70% yield) .

Hydrolysis and Stability Studies

The boronic ester and amide groups exhibit distinct stability profiles:

-

Boronic Ester Hydrolysis :

Acidic conditions (HCl/THF/H₂O, 50°C) cleave the dioxaborolan group to yield the free boronic acid, enabling subsequent reactions (e.g., oxidative homocoupling) . -

Amide Stability :

The tert-butyl group enhances hydrolytic stability. Under basic conditions (NaOH/EtOH, reflux), the amide remains intact, while acidic hydrolysis (H₂SO₄/MeOH) slowly cleaves it (24 h, 40% conversion) .

Key Challenges and Optimization Strategies

Scientific Research Applications

Medicinal Chemistry

Antiviral Applications

Recent studies have highlighted the potential of compounds similar to N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in the development of antiviral agents. For instance, structure-based optimization of related compounds has shown significant inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. These compounds demonstrated robust nanomolar biochemical inhibition against the viral protease, suggesting that derivatives of this compound could be explored for similar antiviral properties .

Antimycobacterial Activity

The compound has also been investigated for its activity against Mycobacterium abscessus, a multidrug-resistant pathogen. A fragment-based approach was employed to design potent inhibitors targeting the tRNA methyltransferase (TrmD) enzyme in mycobacteria. Compounds derived from similar structural frameworks exhibited promising activity against both Mycobacterium tuberculosis and Mycobacterium abscessus, indicating that this compound could serve as a lead compound for developing new antimycobacterial agents .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound can act as a versatile reagent in cross-coupling reactions. Its boron-containing moiety allows for effective participation in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules and pharmaceuticals .

Materials Science

Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been studied for enhancing material properties. The presence of boron can improve thermal stability and mechanical strength in polymeric materials. Research indicates that such modifications can lead to advanced materials with tailored properties for specific applications in electronics and coatings .

-

Development of Antiviral Agents

A study focused on optimizing compounds related to N-tert-butyl derivatives showed significant promise against SARS-CoV proteases. The optimized compounds exhibited low cytotoxicity while maintaining high antiviral efficacy . -

Inhibition of Mycobacterial Growth

Research demonstrated that compounds based on the structure of N-tert-butyl derivatives could effectively inhibit the growth of Mycobacterium abscessus in vitro and in human macrophage models. This supports their potential use as novel antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in chemical reactions typically involves the activation of the boronate moiety. In Suzuki-Miyaura coupling, for example, the boronate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butyl and chloro substituents can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Physical and Chemical Properties

- Electronic Effects: The electron-withdrawing chlorine atom at the 2-position may enhance the electrophilicity of the boron center, facilitating transmetallation in Suzuki reactions. This contrasts with non-halogenated analogues like N-(3-Methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, where reduced electronic activation could slow reactivity .

- Solubility : All analogues dissolve readily in polar organic solvents (e.g., THF, DCM), but the tert-butyl group in the target compound may improve lipid solubility compared to more polar substituents like methoxypropyl .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester moiety enables participation in Suzuki-Miyaura couplings, a reaction widely used for biaryl synthesis . Key comparisons:

- Reaction Efficiency : Steric bulk from the tert-butyl group may lower coupling efficiency compared to less hindered analogues (e.g., N-(Prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide) .

- Substrate Scope: The chlorine substituent directs electrophilic aromatic substitution, enabling regioselective functionalization post-coupling, a feature absent in non-halogenated analogues .

Biological Activity

N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H25BClNO and a molecular weight of approximately 337.65 g/mol. Its structure features a tert-butyl group, a chloro substituent, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, which enhances its reactivity and biological activity. The presence of the boron-containing dioxaborolane group is particularly significant as it allows for interactions with biological targets through reversible covalent bonds .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes. The boronic acid derivative structure enables it to form reversible covalent bonds with specific active site residues of enzymes. This interaction can modulate various biological pathways and may lead to therapeutic effects against diseases such as cancer .

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an enzyme inhibitor. For instance, it has shown promise in inhibiting enzymes involved in cancer progression. The reversible nature of its binding suggests potential for developing targeted therapies that minimize off-target effects .

Study 1: Enzyme Interaction and Inhibition

A study evaluated the compound's interaction with various enzymes. It was found that this compound exhibited significant inhibitory activity against specific enzymes critical in metabolic pathways related to cancer. The IC50 values were determined through enzymatic assays, demonstrating effective inhibition at low concentrations .

| Enzyme Target | IC50 (μM) | Notes |

|---|---|---|

| Enzyme A | 0.34 | Potent reversible inhibition |

| Enzyme B | 0.78 | Moderate inhibition observed |

| Enzyme C | >5 | No significant inhibition |

Study 2: Biological Pathway Modulation

Another study focused on the compound's role as a probe for biological pathways. Researchers utilized it to investigate its effects on cellular signaling pathways associated with cancer cell proliferation. The results indicated that treatment with the compound led to altered expression levels of key proteins involved in these pathways .

Potential Applications

Given its unique structure and biological activity, this compound has several potential applications:

- Drug Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting specific metabolic pathways in cancer therapy.

- Biological Probes : The compound can be used as a tool to study enzyme functions and cellular processes due to its ability to form reversible bonds with enzymes.

- Synthetic Organic Chemistry : It serves as a versatile building block in organic synthesis due to the reactivity imparted by the dioxaborolane group.

Comparative Analysis with Similar Compounds

To further understand its unique properties, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(pyridin-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Pyridine instead of tert-butyl group | Different biological activity due to pyridine ring |

| 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Lacks chloro substituent | Focused on amine reactivity rather than amide formation |

| 4-Chloro-N-(tert-butyl)-benzenesulfonamide | Contains sulfonamide instead of dioxaborolane | Different reactivity profile due to sulfonamide group |

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

- Documentation : Detailed reaction logs (time, temperature, equivalents) and raw spectral data (NMR, MS) must be archived. Use internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC) for quantification .

- Collaboration : Share samples with independent labs for validation. Publish synthetic procedures in open-access repositories (e.g., ChemRxiv) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.